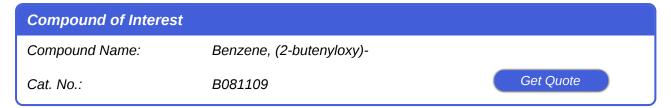


"Benzene, (2-butenyloxy)-" molecular weight and formula

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An In-depth Technical Guide to Benzene, (2-butenyloxy)-

This guide provides detailed information on the molecular properties of **Benzene**, (2-butenyloxy)-, targeting researchers, scientists, and professionals in drug development.

Molecular Properties

Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, is an organic compound with the molecular formula C10H12O.[1] Its molecular weight is approximately 148.20 g/mol .[1]

Quantitative Data Summary

The key molecular identifiers and computed properties for **Benzene**, (2-butenyloxy)- are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C10H12O
Molecular Weight	148.20 g/mol
IUPAC Name	[(E)-but-2-enoxy]benzene
InChI	InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8- 10/h2-8H,9H2,1H3/b3-2+
InChlKey	USBQRZMRUABNHR-NSCUHMNNSA-N
Canonical SMILES	C/C=C/COc1ccccc1

Experimental Protocols

A common method for the synthesis of aryl ethers such as **Benzene**, **(2-butenyloxy)**- is the Williamson ether synthesis. A generalized experimental workflow for this synthesis is outlined below.

Caption: Generalized workflow for Williamson ether synthesis.

Signaling Pathways

While specific signaling pathways involving **Benzene**, **(2-butenyloxy)**- are not extensively documented, its structural motifs, an ether linkage and an aromatic ring, are common in various biologically active molecules. The logical relationship for its potential metabolic pathway is illustrated below.

Caption: Potential metabolic pathway of Benzene, (2-butenyloxy)-.

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References







- 1. Ether, 2-butenyl phenyl | C10H12O | CID 5368876 PubChem [pubchem.ncbi.nlm.nih.gov]
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